methyl 7-(2-(methoxycarbonyl)thiophene-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(2-(methoxycarbonyl)thiophene-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl carboxylate group at position 2 and a sulfonamido-thiophene substituent at position 5. The thiophene ring is further substituted with a methoxycarbonyl group, enhancing the compound’s electronic and steric properties. This structure is designed to optimize interactions with biological targets, leveraging the sulfonamide moiety’s role in enzyme inhibition and the thiophene’s aromatic heterocyclic character for improved binding affinity .
Properties
IUPAC Name |
methyl 7-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-16(20)15-14(6-8-26-15)27(22,23)18-13-4-3-11-5-7-19(17(21)25-2)10-12(11)9-13/h3-4,6,8-9,18H,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVOJCXJFOYLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(2-(methoxycarbonyl)thiophene-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H18N2O6S2, with a molecular weight of 410.46 g/mol. It features several functional groups, including a methoxycarbonyl group, a thiophene ring, a sulfonamide group, and a dihydroisoquinoline ring. The structural complexity contributes to its potential biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Inhibition of Viral Replication : Similar compounds have shown efficacy as inhibitors of Hepatitis B Virus (HBV) replication. Molecular docking studies suggest that the structural components may interact with viral proteins, disrupting their function and preventing replication .
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Studies demonstrate that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
In vitro studies on related compounds suggest that this compound may possess antiviral properties. For instance, derivatives have been shown to inhibit HBV replication effectively at concentrations around 10 µM .
Antibacterial Activity
The compound's sulfonamide moiety is associated with antibacterial effects. Research has demonstrated that structurally similar compounds exhibit potent antibacterial activity against various strains, surpassing traditional antibiotics like ampicillin .
Research Findings and Case Studies
| Study | Findings | Concentration | Activity |
|---|---|---|---|
| Study on HBV Inhibition | High inhibition of HBV replication | 10 µM | Effective antiviral agent |
| Antibacterial Activity Evaluation | Significant inhibition against Gram-positive and Gram-negative bacteria | Varies (0.004–0.03 mg/mL) | Superior to ampicillin |
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of compounds similar to this compound. The results indicated that several derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations at Position 7
The 7-position substituent significantly influences pharmacological and physicochemical properties. Key analogs include:
Key Observations:
- Thiophene vs.
- Sulfonamido vs. Benzamido Linkages : Sulfonamides (as in the target compound) are more polar and may improve solubility and metabolic stability over benzamido groups (e.g., ), which are prone to hydrolysis .
Physicochemical and Pharmacological Properties
- Solubility : The thiophene-sulfonamido group in the target compound may enhance solubility in polar solvents compared to halogenated benzamido derivatives () but reduce it relative to methoxy-substituted phenyls () .
- Bioactivity: Sulfonamides (target compound, –12) are known for targeting enzymes like carbonic anhydrase or proteases, whereas benzamido groups () often interact with kinases or GPCRs . The trifluoromethylbenzyl analog () showed improved potency in SAR studies, suggesting that electron-withdrawing groups enhance target affinity .
Stability and Metabolic Considerations
- Ester Groups : The methyl carboxylate (target compound) is more labile than tert-butyl esters (), favoring hydrolysis under physiological conditions .
- Metabolic Resistance : The thiophene ring may reduce oxidative metabolism compared to phenyl groups, as sulfur atoms can hinder cytochrome P450-mediated degradation .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two key steps: (1) sulfonamido coupling between thiophene-3-sulfonyl chloride and the isoquinoline amine precursor, and (2) esterification of the methoxycarbonyl group. Optimization strategies include:
- Cyclization Conditions : Use anhydrous solvents (e.g., THF or DMF) with catalysts like DMAP to enhance sulfonamide bond formation (reaction time: 12–24 hrs at 60–80°C) .
- Amidation Control : Employ coupling agents (e.g., HATU or EDCI) to improve yield and reduce side products. Monitor pH to stabilize intermediates .
- Computational Pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reactive intermediates and optimize solvent polarity/temperature combinations .
Q. Hypothetical Synthesis Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Sulfonamido Coupling | HATU, DMF, 60°C, 12 hrs | 68 | 95% | |
| Cyclization | DMAP, THF, 80°C, 24 hrs | 72 | 92% |
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use H/C NMR to verify sulfonamido linkage (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 3.6–3.8 ppm for methoxy) .
- HPLC-MS : Confirm molecular weight (exact mass: ~435 g/mol) and detect impurities (e.g., unreacted thiophene precursors) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, especially for the dihydroisoquinoline core .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (hazard class: Skin Irritant 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to simulate transition states for sulfonamido group modifications .
- Docking Studies : Map the compound’s interaction with target proteins (e.g., enzymes) to prioritize substituents at the thiophene or isoquinoline moieties .
- Machine Learning : Train models on existing SAR data to predict solubility or metabolic stability for novel analogs .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine H-N HMBC NMR to confirm sulfonamido connectivity if C data is ambiguous .
- Isotopic Labeling : Introduce O or H labels to track ester hydrolysis or hydrogen bonding interactions .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the dihydroisoquinoline ring .
Q. What strategies elucidate the mechanism of sulfonamido group introduction?
Methodological Answer:
- Kinetic Profiling : Perform time-resolved IR spectroscopy to monitor sulfonyl chloride consumption and intermediate formation .
- Isotope Effects : Compare reaction rates using S-labeled reagents to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
- Trapping Experiments : Add scavengers (e.g., methanol) to isolate and characterize transient intermediates .
Q. How can researchers optimize purification for scale-up synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (5→95% ACN) to separate sulfonamide diastereomers .
- Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/hexane) to improve crystal habit and yield .
- Membrane Technologies : Apply nanofiltration to remove low-MW impurities while retaining the target compound .
Q. Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| NMR δ 3.8 ppm split into doublet | Rotameric conformers | Acquire variable-temperature NMR or use COSY to identify coupling |
| HPLC peak broadening | Partial hydrolysis of ester | Store compound under inert atmosphere (N) and avoid moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
